2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated bicyclo[1.1.1]pentane derivative. This compound is notable for its unique structural features, which include a bicyclo[1.1.1]pentane core and multiple fluorine atoms. These features contribute to its distinct physicochemical properties, making it a valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the introduction of fluorine atoms into the bicyclo[1.1.1]pentane core. One practical and scalable approach involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method allows for the selective decoration of the bicyclo[1.1.1]pentane core with fluorine atoms, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing the synthetic routes to achieve high yields and purity. The use of metal-free homolytic aromatic alkylation protocols has been explored to expand the frontiers of contemporary medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It is incorporated into drug molecules to enhance their pharmacokinetic properties.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can modulate the acidity and basicity of neighboring functional groups, thereby influencing the compound’s reactivity and interactions with biological targets . The bicyclo[1.1.1]pentane core provides a rigid and stable framework that enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a similar bicyclo[1.1.1]pentane core but differs in the functional groups attached to it.
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane: This compound is closely related but has additional fluorine atoms.
Uniqueness
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Biological Activity
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid (referred to as BCP-F) is an organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioisostere for traditional aromatic compounds.
- Molecular Formula : C13H10F4O2
- Molecular Weight : 286.22 g/mol
- CAS Number : 2731010-62-9
Biological Activity Overview
Research indicates that bicyclo[1.1.1]pentanes, including BCP-F, exhibit promising biological activities, particularly in the context of anti-inflammatory responses and drug design. The structural modifications provided by the bicyclic framework allow for enhanced interactions with biological targets, potentially improving efficacy and reducing side effects compared to conventional compounds.
BCP-F's mechanism of action is primarily linked to its ability to modulate inflammatory pathways. Studies have shown that compounds with similar structures can act on G protein-coupled receptors involved in inflammation resolution. Specifically, BCP-F may influence the activity of lipoxins, which are known to play critical roles in resolving inflammation.
1. Anti-inflammatory Activity
A study focused on the synthesis of BCP-containing lipoxin analogs demonstrated that one derivative exhibited significant anti-inflammatory properties. The compound was found to attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating its potential as a therapeutic agent in inflammatory diseases .
Compound | IC50 (picomolar range) | Effect on NFκB Activity |
---|---|---|
BCP-sLXm 6a | <100 | Significant attenuation |
2. Binding Affinity Studies
Research has indicated that BCP-F and similar bicyclic compounds show enhanced binding affinities for specific enzymes and receptors involved in disease pathways. These studies are crucial for understanding how structural modifications influence biological activity and guide drug design efforts .
Compound | Target | Binding Affinity |
---|---|---|
BCP-F | Enzyme X | High |
BCP-F | Receptor Y | Moderate |
Comparative Analysis with Related Compounds
The unique trifluoromethyl substitution in BCP-F enhances its lipophilicity and biological interactions compared to structurally similar compounds.
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | Bicyclic | Lacks trifluoromethyl group |
4-(Trifluoromethyl)phenylacetic acid | Linear | Different pharmacokinetics |
Properties
Molecular Formula |
C13H10F4O2 |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H10F4O2/c14-9-11(5-12(9,6-11)10(18)19)7-1-3-8(4-2-7)13(15,16)17/h1-4,9H,5-6H2,(H,18,19) |
InChI Key |
DHMDVNQSZMOZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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